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Compound of Interest

Compound Name: NCP2 Anchor

Cat. No.: B12389071

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement and utilization of
NCP2 Anchor for laboratory research, with a focus on its application in the synthesis of exon-
skipping oligomer conjugates for studies related to Duchenne muscular dystrophy (DMD).

Product Information: NCP2 Anchor

NCP2 Anchor is a chemical moiety employed in the synthesis of exon-skipping oligomer
conjugates. These conjugates are designed to bind to specific target sequences within pre-
messenger RNA (pre-mRNA), modulating the splicing process to exclude a particular exon.
This is a key strategy in research aimed at restoring the reading frame of mutated genes, such
as the dystrophin gene in DMD.

Chemical Properties

Property Value

CAS Number 1380600-13-4
Molecular Formula C38H36N408
Molecular Weight 676.71 g/mol
Appearance White to off-white solid
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Supplier and Purchasing Information

Supplier Product Name Catalog Number
TargetMol NCP2 Anchor T81693
MedchemExpress NCP2 Anchor HY-153407
CymitQuimica NCP2 Anchor TM-T81693
AbMole BioScience NCP2 Anchor M9608

Note: All products listed are for research use only and are not for human consumption.

Mechanism of Action: Exon Skipping

NCP2 Anchor is conjugated to an antisense oligonucleotide (AON), which is a short, synthetic
nucleic acid sequence complementary to a target region on a pre-mRNA. In the context of
DMD research, the AON is designed to target an exon with a mutation that disrupts the reading
frame of the dystrophin gene. By binding to the target exon, the NCP2-anchored AON sterically
hinders the splicing machinery, causing the targeted exon to be "skipped" or excluded from the
final mature mRNA. This can restore the reading frame, leading to the production of a shorter
but still functional dystrophin protein.
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Figure 1: Mechanism of NCP2-AON Mediated Exon Skipping.

Experimental Protocols

The following are generalized protocols for the synthesis and application of NCP2-anchored
oligomers for exon skipping studies. Researchers should adapt these protocols based on their
specific experimental needs and the manufacturer's instructions.

Protocol 1: Synthesis of NCP2-Anchored Antisense
Oligonucleotide

This protocol is a high-level overview based on methodologies described in patent literature for
the synthesis of phosphorodiamidate morpholino oligomers (PMOs) using an NCP2 anchor.[1]

[2]

Materials:
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¢ NCP2 Anchor

e Protected and activated morpholino subunits

e Solid support medium

o Appropriate solvents and reagents for solid-phase synthesis

o Cleavage and deprotection reagents

e HPLC for purification

Methodology:

e Support Functionalization: The synthesis begins by attaching the first morpholino subunit to a
solid support.

« |terative Coupling: The oligomer is synthesized by sequentially coupling the protected and
activated morpholino subunits to the support-bound growing chain.

e NCP2 Anchor Conjugation: The NCP2 anchor is typically conjugated to the 5' end of the
completed oligomer chain.

o Cleavage and Deprotection: The synthesized NCP2-AON is cleaved from the solid support,
and all protecting groups are removed.

« Purification: The final product is purified using high-performance liquid chromatography
(HPLC) to ensure high purity.

Functionalize Iterative Coupling of Conjugate Cleavage and HPLC
Solid Support Morpholino Subunits NCP2 Anchor Deprotection Purification
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Figure 2: Workflow for Synthesis of NCP2-Anchored AON.
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Protocol 2: In Vitro Evaluation of Exon Skipping
Efficiency

This protocol describes how to assess the efficacy of an NCP2-anchored AON in inducing exon
skipping in patient-derived cells.[3][4]

Materials:

Patient-derived myoblasts or fibroblasts with the target mutation

e Cell culture medium and supplements

e NCP2-anchored AON

o Transfection reagent (e.g., Endo-Porter)

o RNA extraction kit

e Reverse transcription kit

e PCR reagents and primers flanking the target exon

e Agarose gel or capillary electrophoresis system for analysis

Methodology:

o Cell Culture: Culture patient-derived cells under appropriate conditions. If using fibroblasts,
differentiate them into myotubes.

o Transfection: Transfect the cells with the NCP2-anchored AON at various concentrations
using a suitable transfection reagent. Include a negative control (untreated or mock-
transfected cells).

 Incubation: Incubate the cells for 48-72 hours to allow for AON uptake and action.

o RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

» Reverse Transcription (RT-PCR): Synthesize cDNA from the extracted RNA.
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o PCR Amplification: Perform PCR using primers that flank the target exon. This will amplify
both the full-length and the exon-skipped transcripts.

e Analysis: Analyze the PCR products by gel electrophoresis. The presence of a smaller band
corresponding to the exon-skipped transcript indicates successful exon skipping. The
intensity of the bands can be quantified to estimate the skipping efficiency.

Protocol 3: Quantification of Dystrophin Protein
Restoration

Following the confirmation of exon skipping at the RNA level, it is crucial to verify the
restoration of dystrophin protein expression.[3]

Materials:

Cell lysates from transfected cells (from Protocol 2)
o Protein quantification assay (e.g., BCA)

o SDS-PAGE gels

o Western blotting apparatus

e Primary antibody against dystrophin

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Methodology:

o Protein Extraction and Quantification: Lyse the transfected cells and quantify the total protein
concentration.

o SDS-PAGE: Separate the protein lysates by SDS-PAGE. Due to dystrophin's large size, a
low-percentage acrylamide gel is recommended.
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o Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane to prevent non-specific antibody binding.

o Incubate with a primary antibody specific for dystrophin.

o Wash and incubate with an HRP-conjugated secondary antibody.

e Detection: Add a chemiluminescent substrate and visualize the protein bands using an
imaging system. The presence of a band at the expected molecular weight for the truncated
dystrophin protein confirms successful protein restoration.
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Figure 3: Experimental Workflow for In Vitro Evaluation.

Storage and Handling

NCP2 Anchor (Solid):

o Store at 4°C for short-term storage.
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e For long-term storage, refer to the supplier's recommendations, which may include storage
at -20°C.

NCP2-Anchored Oligonucleotide (in solution):

o Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
e Protect from light.

e Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should consult relevant
literature and optimize conditions for their specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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